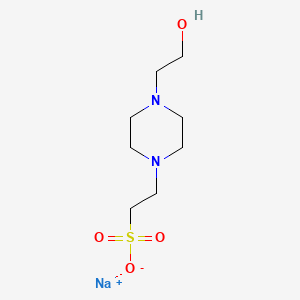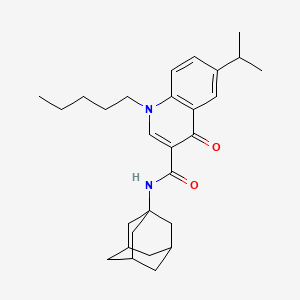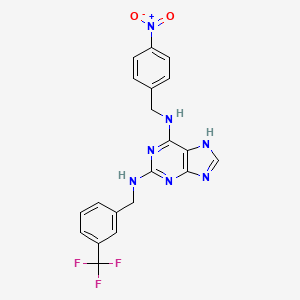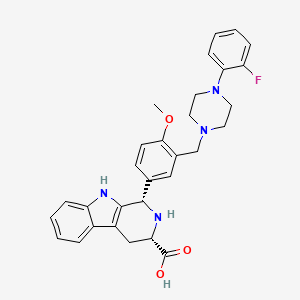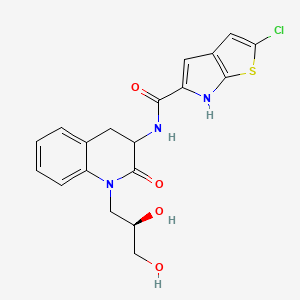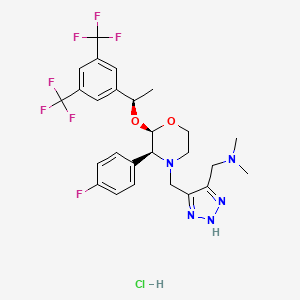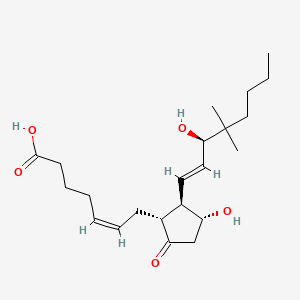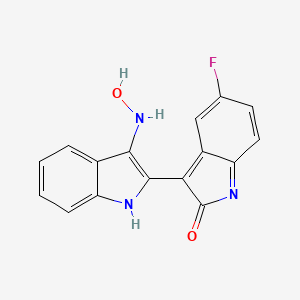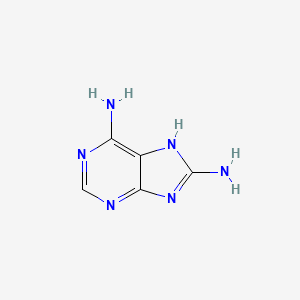
Araquidonamida
Descripción general
Descripción
Araquidonoil amida, también conocida como (5Z,8Z,11Z,14Z)-5,8,11,14-Icosatetraenamida, es un derivado del ácido araquidónico. Es estructuralmente similar a la anandamida, un neurotransmisor cannabinoide endógeno, pero carece del grupo hidroxietil.
Aplicaciones Científicas De Investigación
Arachidonoyl amide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study amide bond formation and hydrolysis.
Biology: Investigated for its role in cell signaling and interaction with cannabinoid receptors.
Medicine: Explored for potential therapeutic effects in pain management, inflammation, and neuroprotection.
Industry: Utilized in the development of new materials and as a precursor for other bioactive compounds
Mecanismo De Acción
La araquidonoil amida ejerce sus efectos principalmente a través de la interacción con los receptores cannabinoides (CB1 y CB2). Se une a estos receptores, modulando varias vías de señalización implicadas en la percepción del dolor, la inflamación y la neuroprotección. El compuesto es hidrolizado por la hidrolasa de amida de ácido graso (FAAH), que regula sus niveles y actividad en el cuerpo .
Compuestos similares:
Anandamide (AEA): Un cannabinoide endógeno con una estructura similar pero que incluye un grupo hidroxietil.
Ácido araquidónico: El ácido graso parental del que se deriva la araquidonoil amida.
Oleamida: Otra amida de ácido graso con propiedades inductoras del sueño.
Singularidad: La araquidonoil amida es única debido a su afinidad de unión específica y su interacción con los receptores cannabinoides, que difiere de la anandamida y otros compuestos similares. Su hidrólisis por FAAH es más eficiente, lo que la convierte en una herramienta valiosa para estudiar la función de los receptores cannabinoides y sus posibles aplicaciones terapéuticas .
Análisis Bioquímico
Biochemical Properties
Arachidonamide interacts with several enzymes, proteins, and other biomolecules. It is a substrate for the enzyme Fatty Acid Amide Hydrolase 1 (FAAH-1), which is responsible for its degradation . The affinity of FAAH-1 for arachidonamide is significant, suggesting a key role in biochemical reactions .
Cellular Effects
Arachidonamide influences various types of cells and cellular processes. It plays a role in the regulation of pain and inflammation, as it is involved in the production of endocannabinoids . These endocannabinoids interact with cannabinoid receptors in the nervous system, influencing pain perception and inflammatory responses .
Molecular Mechanism
Arachidonamide exerts its effects at the molecular level through several mechanisms. It is metabolized by FAAH-1, resulting in the production of arachidonic acid . This process involves binding interactions with FAAH-1, leading to changes in gene expression and cellular function .
Dosage Effects in Animal Models
The effects of arachidonamide vary with different dosages in animal models. For instance, studies have shown that it can reduce rewarding and relapse-inducing effects of nicotine
Metabolic Pathways
Arachidonamide is involved in several metabolic pathways. It is a part of the arachidonic acid metabolic pathway, which involves various enzymes and cofactors . This pathway leads to the production of numerous bioactive metabolites, which play critical roles in the immune system .
Transport and Distribution
Arachidonamide is transported and distributed within cells and tissues. It is internalized in cells through a carrier-mediated mechanism . Once inside the cell, it is transported to different locations for signaling purposes and catabolism .
Subcellular Localization
It is known that it is internalized and transported within cells
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La araquidonoil amida se puede sintetizar mediante la amidación del ácido araquidónico con amoníaco o aminas en condiciones controladas. La reacción normalmente implica el uso de agentes de acoplamiento como la diciclohexilcarbodiimida (DCC) para facilitar la formación del enlace amida. La reacción se lleva a cabo en atmósfera inerte para evitar la oxidación del ácido graso poliinsaturado.
Métodos de producción industrial: La producción industrial de araquidonoil amida implica rutas de síntesis similares pero a mayor escala. El proceso está optimizado para mayores rendimientos y pureza, empleando a menudo reactores de flujo continuo y técnicas de purificación avanzadas como la cromatografía líquida de alta resolución (HPLC).
Análisis De Reacciones Químicas
Tipos de reacciones: La araquidonoil amida experimenta diversas reacciones químicas, entre las que se incluyen:
Oxidación: Puede oxidarse para formar hidroperóxidos y otros derivados oxigenados.
Reducción: Las reacciones de reducción pueden convertirla en amidas más saturadas.
Sustitución: Las reacciones de sustitución nucleófila pueden introducir diferentes grupos funcionales en la molécula.
Reactivos y condiciones comunes:
Oxidación: Reactivos como el peróxido de hidrógeno o el oxígeno molecular en presencia de catalizadores.
Reducción: Hidrogenación catalítica utilizando paladio sobre carbono (Pd/C) o hidruro de litio y aluminio (LiAlH4).
Sustitución: Nucleófilos como aminas o alcoholes en condiciones básicas o ácidas.
Principales productos:
Oxidación: Hidroperóxidos, epóxidos y derivados hidroxilados.
Reducción: Amidas saturadas.
Sustitución: Varias amidas sustituidas dependiendo del nucleófilo utilizado.
4. Aplicaciones en investigación científica
La araquidonoil amida tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como compuesto modelo para estudiar la formación e hidrólisis del enlace amida.
Biología: Se investiga su papel en la señalización celular y la interacción con los receptores cannabinoides.
Medicina: Se explora su potencial efecto terapéutico en el manejo del dolor, la inflamación y la neuroprotección.
Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor de otros compuestos bioactivos
Comparación Con Compuestos Similares
Anandamide (AEA): An endogenous cannabinoid with a similar structure but includes a hydroxyethyl group.
Arachidonic Acid: The parent fatty acid from which arachidonoyl amide is derived.
Oleamide: Another fatty acid amide with sleep-inducing properties.
Uniqueness: Arachidonoyl amide is unique due to its specific binding affinity and interaction with cannabinoid receptors, which differs from anandamide and other similar compounds. Its hydrolysis by FAAH is more efficient, making it a valuable tool for studying cannabinoid receptor function and potential therapeutic applications .
Propiedades
IUPAC Name |
(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H2,21,22)/b7-6-,10-9-,13-12-,16-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBSCAZCQDLUDU-DOFZRALJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347885 | |
| Record name | Arachidonoyl amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85146-53-8 | |
| Record name | Arachidonoyl amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Arachidonamide, also known as Anandamide, primarily exerts its effects by binding to and activating cannabinoid receptors, predominantly the CB1 receptor. [] This interaction initiates a signaling cascade within cells, primarily through the inhibition of adenylate cyclase, leading to decreased cyclic AMP levels. [] This, in turn, affects various downstream processes, including the modulation of neurotransmitter release, regulation of ion channels, and influencing neuronal excitability. []
ANone:
ANone: This information is not addressed within the provided research articles, which focus on the biological activity and pharmacological properties of Arachidonamide rather than its material properties.
A: Arachidonamide itself is not known to possess catalytic properties. The provided research focuses on its role as an endogenous signaling molecule and its interactions with enzymes involved in its synthesis and degradation, such as Fatty Acid Amide Hydrolase (FAAH). [, ]
A: Yes, computational techniques, including conformational memories (CM) and computer receptor docking studies, have been used to investigate the binding of Arachidonamide and its analogs to the CB1 receptor. [] These studies provide insights into the structural features important for binding affinity and selectivity.
A: Extensive research has been conducted on the SAR of Arachidonamide, revealing key structural features crucial for its activity. For example, modifications to the ethanolamide headgroup, such as the addition of methyl groups at the 1'-position, have been shown to increase metabolic stability and impact interaction with enzymes like FAAH. [, ] Additionally, the length and degree of unsaturation in the Arachidonic acid tail are essential for binding to cannabinoid receptors. Studies indicate that a chain length of 20-22 carbons with at least three double bonds and saturation in the last five carbons of the acyl chain is optimal for CB1 receptor affinity. [] Furthermore, the presence of a cis double bond at the Δ9 position and a hydrophobic methyl terminus in the Arachidonic acid tail have been identified as important structural determinants for biological activity. []
A: Arachidonamide is rapidly metabolized in vivo, primarily by FAAH. [] This rapid degradation necessitates the development of stable analogs or formulation strategies to enhance its therapeutic potential. Strategies such as chemical modifications to the Arachidonamide structure, encapsulation in nanoparticles, or the use of enzyme inhibitors could potentially improve its stability and bioavailability. [, ]
ANone: The provided research primarily focuses on the biological and pharmacological aspects of Arachidonamide. Information regarding specific SHE regulations is not addressed in these articles.
A: Arachidonamide exhibits rapid absorption and distribution in vivo. [] It undergoes extensive metabolism, mainly via hydrolysis by FAAH, and subsequent metabolites are excreted primarily in the urine. [, ] Its pharmacodynamic effects are mediated through its interaction with cannabinoid receptors, leading to a variety of physiological responses. [, ]
A: Arachidonamide has demonstrated efficacy in various in vitro assays, including inhibition of forskolin-stimulated cAMP accumulation in cells expressing the CB1 receptor. [] In vivo studies have shown its analgesic effects in models of inflammatory pain, [] and its potential in mitigating emesis. [] Additionally, research suggests a role for Arachidonamide in modulating social interaction, with potential implications for addressing social dysfunctions. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



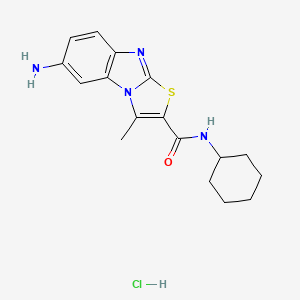
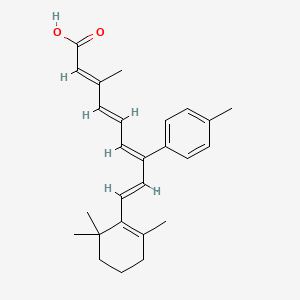
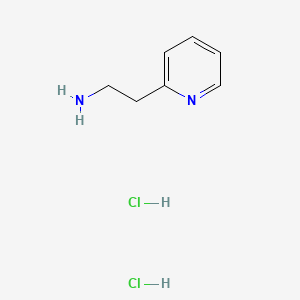
![(N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol](/img/structure/B1662611.png)
